molecular formula C14H13NO4S B14012264 benzyl N-(benzenesulfonyl)carbamate CAS No. 7148-31-4

benzyl N-(benzenesulfonyl)carbamate

Cat. No.: B14012264
CAS No.: 7148-31-4
M. Wt: 291.32 g/mol
InChI Key: MUUJIDJGBHCKEI-UHFFFAOYSA-N
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Description

Benzyl N-(benzenesulfonyl)carbamate is an organic compound with the molecular formula C14H13NO4S. It is a derivative of carbamic acid and features both benzyl and benzenesulfonyl groups. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(benzenesulfonyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with benzenesulfonamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of benzyl isocyanate and benzenesulfonamide under similar conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted carbamates.

    Hydrolysis: Benzyl alcohol and benzenesulfonamide.

    Oxidation: Sulfonic acids.

Scientific Research Applications

Benzyl N-(benzenesulfonyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(benzenesulfonyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during synthetic processes. The benzenesulfonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the benzenesulfonyl group.

    N-Boc carbamate: Contains a tert-butoxycarbonyl group instead of the benzenesulfonyl group.

    Fmoc carbamate: Features a fluorenylmethoxycarbonyl group.

Uniqueness

Benzyl N-(benzenesulfonyl)carbamate is unique due to its dual protecting groups, which offer enhanced stability and selectivity in synthetic applications. The presence of the benzenesulfonyl group provides additional reactivity options compared to other carbamates .

Properties

IUPAC Name

benzyl N-(benzenesulfonyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(19-11-12-7-3-1-4-8-12)15-20(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUJIDJGBHCKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288346
Record name benzyl N-(benzenesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-65-7, 7148-31-4
Record name NSC55356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-(benzenesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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